Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
Overview
Description
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 4th position of the quinoline ring
Mechanism of Action
Target of Action
The primary targets of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the quinoline ring structure is crucial for its biological activity . The bromine atom at the 7th position and the ethyl ester group at the 4th position may also play significant roles in its interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Given the structural similarity to other quinoline derivatives, it may potentially interact with enzymes or receptors involved in cellular signaling pathways .
Pharmacokinetics
Its molecular weight (29612 g/mol) and lipophilic nature suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its stability under physiological conditions suggests potential for biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride to afford the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace the bromine atom.
Tributyltin Hydride: Employed in reduction reactions to convert the oxo group to a hydroxyl group.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline scaffold but differ in the presence of a hydroxyl group at the 4th position.
2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids: These compounds have a carboxylic acid group at the 3rd position instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-bromo-2-oxo-1H-quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVWGXBENTGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740597 | |
Record name | Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762260-64-0 | |
Record name | Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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